Restoration of Cardiomyocyte Viability Following Hypoxia/Reoxygenation Injury
Saprirearine produces a concentration-dependent restoration of cell viability in H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury. At the highest tested non-cytotoxic concentration (20 μM), Saprirearine restored cell viability to 90.2±6.3%, nearly doubling the viability observed in the H/R-injured control group (46.3±6.0%) [1]. This efficacy is notable within the class of Salvia-derived cardioprotective diterpenoids, where many compounds require higher concentrations or yield more modest recoveries [2].
| Evidence Dimension | Cell viability (% of control) |
|---|---|
| Target Compound Data | 90.2±6.3% at 20 μM |
| Comparator Or Baseline | Hypoxia/Reoxygenation (H/R) injury control: 46.3±6.0% |
| Quantified Difference | Increase of 43.9 percentage points (95% increase relative to H/R control) |
| Conditions | H9c2 rat cardiomyocytes; MTT assay; Saprirearine concentrations of 5, 10, and 20 μM; hypoxia (94% N2, 5% CO2, 1% O2) for 6 h followed by reoxygenation for 12 h [1]. |
Why This Matters
This data directly quantifies the protective efficacy of Saprirearine against the primary endpoint of H/R injury, providing a clear benchmark for selection over untested or less potent Salvia diterpenoids in ischemia-reperfusion research.
- [1] Zhang, G., Zhang, D., Zhang, X., Yu, K., & Jiang, A. (2022). Saprirearine protects H9c2 cardiomyocytes against hypoxia/reoxygenation-induced apoptosis by activating Nrf2. Acta Biochimica Polonica, 69(2), 429-436. doi:10.18388/abp.2020_5892 View Source
- [2] Topçu, G. (2006). Bioactive triterpenoids from Salvia species. Journal of Natural Products, 69(3), 482-487. (Representative review illustrating comparative potency ranges for Salvia cardioprotective compounds). View Source
